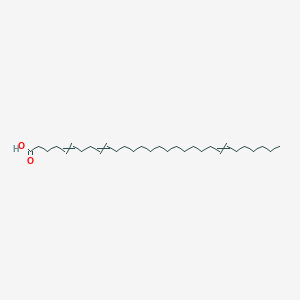
Triaconta-5,9,23-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triaconta-5,9,23-trienoic acid is a unique polyunsaturated fatty acid primarily found in marine sponges, particularly in the species Chondrilla nucula. This compound is characterized by its long carbon chain and three double bonds located at the 5th, 9th, and 23rd positions. It is a non-methylene-interrupted polyunsaturated fatty acid, which means that the double bonds are separated by more than one methylene group, a feature that is relatively rare in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triaconta-5,9,23-trienoic acid typically involves the stereoselective hydrogenation of 1,5-diynes. This method is based on the successive formation of carbon-carbon bonds to replace the hydrogen atoms of the terminal alkyne moieties . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Industrial Production Methods: extraction from marine sponges involves lipid class separations using column chromatography followed by preparative thin-layer chromatography (TLC) .
Chemical Reactions Analysis
Types of Reactions: Triaconta-5,9,23-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate (KMnO₄) or ozone (O₃), leading to the formation of epoxides or carboxylic acids.
Reduction: Hydrogenation using catalysts such as Pd/C can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can occur at the double bond sites using reagents like bromine (Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium or O₃ in a cold, dry environment.
Reduction: Pd/C catalyst under H₂ atmosphere.
Substitution: Br₂ in an inert solvent like carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Triaconta-5,9,23-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.
Biology: Investigated for its role in the lipid metabolism of marine organisms.
Industry: Utilized in the synthesis of specialized lipids and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of triaconta-5,9,23-trienoic acid involves its incorporation into the lipid bilayers of cell membranes, affecting membrane fluidity and function. Its unique structure allows it to interact with specific proteins and enzymes, modulating their activity. The compound’s polyunsaturated nature also makes it a precursor for the biosynthesis of bioactive molecules such as eicosanoids .
Comparison with Similar Compounds
Triaconta-5,9,21-trienoic acid: Another polyunsaturated fatty acid with double bonds at the 5th, 9th, and 21st positions.
Nonacosatrienoic acid: A similar compound with a slightly shorter carbon chain.
Uniqueness: Triaconta-5,9,23-trienoic acid is unique due to its specific double bond positions and its occurrence in marine sponges. This distinct structure imparts unique chemical and biological properties, differentiating it from other polyunsaturated fatty acids .
Properties
CAS No. |
73768-92-0 |
|---|---|
Molecular Formula |
C30H54O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
triaconta-5,9,23-trienoic acid |
InChI |
InChI=1S/C30H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h7-8,21-22,25-26H,2-6,9-20,23-24,27-29H2,1H3,(H,31,32) |
InChI Key |
IDQDSPDHYZOBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


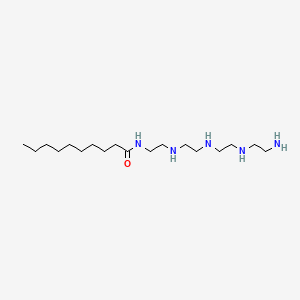
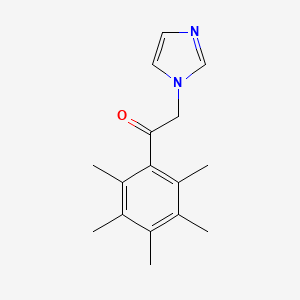
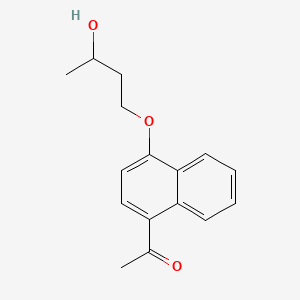

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
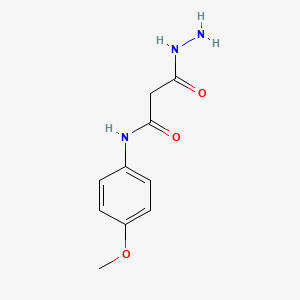
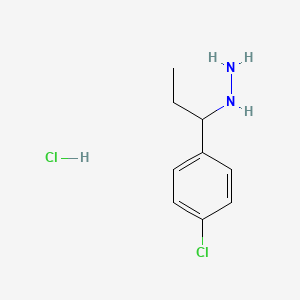

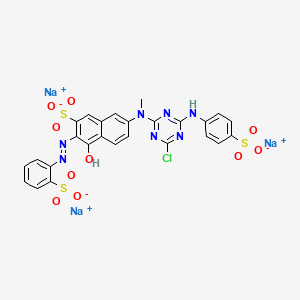
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)
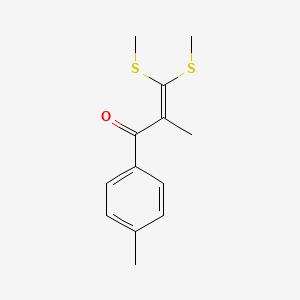

![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)
